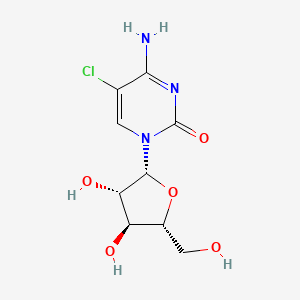

5-Chloro-1-(b-D-arabinofuranosyl)cytidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-1-(β-D-arabinofuranosyl)cytidine: is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally related to cytidine, a naturally occurring nucleoside, but features a chlorine atom at the 5-position and an arabinofuranosyl sugar moiety instead of the ribose found in cytidine. These modifications confer unique biological properties, making it a valuable tool in scientific research and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine typically involves the chlorination of cytidine derivatives followed by glycosylation with arabinose derivatives. One common method includes the following steps:

Chlorination: Cytidine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine to introduce the chlorine atom at the 5-position.

Glycosylation: The chlorinated cytidine derivative is then reacted with a protected arabinose derivative under acidic conditions to form the arabinofuranosyl moiety.

Deprotection: The final step involves the removal of protecting groups to yield 5-Chloro-1-(β-D-arabinofuranosyl)cytidine in its pure form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for chlorination and glycosylation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-1-(β-D-arabinofuranosyl)cytidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sugar moiety.

Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, typically under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the sugar moiety.

Hydrolysis Products: Free arabinose and chlorinated cytidine derivatives.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

5-Chloro-1-(β-D-arabinofuranosyl)cytidine is primarily recognized for its antiviral activity, particularly against DNA viruses. Its mechanism involves the inhibition of viral DNA synthesis, which is critical for the replication of viruses such as herpes simplex virus (HSV), vaccinia virus, and polyomavirus.

Clinical Studies

Clinical trials have demonstrated the efficacy of 5-chloro-araC in treating viral infections. For instance, it has shown effectiveness in patients with herpes infections who are resistant to conventional therapies .

Anticancer Applications

In oncology, 5-chloro-1-(β-D-arabinofuranosyl)cytidine acts as a cytotoxic agent against various cancer cell lines. Its lipophilic nature allows for better cellular uptake compared to other nucleoside analogs.

Cytotoxic Activity

Research indicates that 5-chloro-araC interferes with DNA synthesis in cancer cells, exhibiting an IC50 value of approximately 2.8 µmol/L . It has been particularly studied in the context of acute myeloid leukemia (AML), where it is used as part of combination therapies.

Case Studies

In a Phase II clinical trial focusing on AML patients, combinations involving 5-chloro-araC demonstrated a complete remission rate of 47% among treated individuals . The compound's ability to enhance the effects of other chemotherapeutic agents has also been noted, suggesting potential for use in combination regimens .

Pharmacological Synergy

5-Chloro-1-(β-D-arabinofuranosyl)cytidine has been investigated for its synergistic effects when combined with other nucleoside analogs and radiation therapy. This synergy can lead to enhanced therapeutic outcomes in cancer treatment.

Combination Therapies

Studies have shown that when used alongside other agents like clofarabine or cytarabine, 5-chloro-araC can improve overall response rates in refractory cases of leukemia . The mechanism behind this synergy often involves enhanced incorporation into DNA and increased cytotoxicity due to multiple pathways being targeted simultaneously.

Synthesis and Derivatives

The synthesis of 5-chloro-1-(β-D-arabinofuranosyl)cytidine involves various chemical modifications that enhance its pharmacological properties. These derivatives are crucial for developing more effective antiviral and anticancer drugs.

Synthetic Pathways

The compound can be synthesized from uridine derivatives through a series of chemical transformations that include chlorination and glycosylation reactions . Each synthetic pathway aims to optimize yield and biological activity.

| Compound | Activity | IC50 (µmol/L) | Notes |

|---|---|---|---|

| 5-Chloro-araC | Antiviral/Cytotoxic | 2.8 | Effective against HSV |

| AraC | Anticancer | Varies | Standard treatment for AML |

| Clofarabine | Anticancer | N/A | Synergistic with 5-chloro-araC |

Wirkmechanismus

The mechanism of action of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine involves its incorporation into nucleic acids, where it interferes with normal nucleic acid synthesis and function. The chlorine atom at the 5-position and the arabinofuranosyl sugar moiety contribute to its unique properties:

Molecular Targets: The compound targets DNA and RNA polymerases, inhibiting their activity.

Pathways Involved: It disrupts the synthesis of DNA and RNA, leading to the inhibition of cell proliferation and induction of apoptosis in rapidly dividing cells, such as cancer cells.

Vergleich Mit ähnlichen Verbindungen

Cytarabine (1-β-D-arabinofuranosylcytosine): Similar structure but lacks the chlorine atom at the 5-position.

Gemcitabine (2’,2’-difluoro-2’-deoxycytidine): Contains fluorine atoms at the 2’-position of the sugar moiety.

Fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine): Features a fluorine atom at the 2-position of the adenine base.

Uniqueness: 5-Chloro-1-(β-D-arabinofuranosyl)cytidine is unique due to the presence of the chlorine atom at the 5-position, which enhances its biological activity and specificity. This modification distinguishes it from other nucleoside analogs and contributes to its potential therapeutic applications.

Biologische Aktivität

5-Chloro-1-(β-D-arabinofuranosyl)cytidine, also known as 5-Cl-ara-C, is a synthetic nucleoside analog that has garnered significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This compound is structurally related to cytarabine (ara-C) and has been investigated for its antiviral and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and case studies highlighting its efficacy.

Synthesis of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine

The synthesis of 5-Cl-ara-C typically involves several key steps:

- Chlorination : Cytidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), in the presence of a base like pyridine to introduce the chlorine atom at the 5-position.

- Glycosylation : The chlorinated cytidine derivative is then reacted with a protected arabinose derivative under acidic conditions to form the arabinofuranosyl moiety.

- Deprotection : Finally, protecting groups are removed to yield the desired nucleoside in its pure form.

5-Cl-ara-C exerts its biological effects primarily through the following mechanisms:

- Incorporation into Nucleic Acids : The compound integrates into DNA and RNA, disrupting normal nucleic acid synthesis and function.

- Inhibition of Polymerases : It targets DNA and RNA polymerases, inhibiting their activity and thus interfering with cell proliferation.

- Induction of Apoptosis : The disruption of nucleic acid metabolism leads to apoptosis in rapidly dividing cells, particularly cancer cells.

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Nucleic Acid Incorporation | Interferes with DNA/RNA synthesis |

| Polymerase Inhibition | Inhibits DNA/RNA polymerases |

| Apoptosis Induction | Triggers programmed cell death in cancer cells |

Antiviral Properties

Research indicates that 5-Cl-ara-C exhibits antiviral activity against various viruses. It has shown promise in inhibiting the replication of certain viruses, including:

- HIV

- Herpes Simplex Virus Type 1

These antiviral effects are attributed to its ability to interfere with viral nucleic acid synthesis .

Anticancer Activity

5-Cl-ara-C has been investigated for its anticancer properties, particularly in hematological malignancies. Clinical studies have demonstrated its efficacy in combination therapies for acute myeloid leukemia (AML). For instance, a phase II study showed significant response rates when used alongside other chemotherapeutics .

Case Study: Efficacy in AML

A clinical trial evaluated the combination of clofarabine and ara-C (including 5-Cl-ara-C) in patients with relapsed or refractory AML. Results indicated that this regimen led to higher complete remission rates compared to standard treatments .

Table 2: Clinical Trial Outcomes

| Study Type | Treatment Regimen | Complete Remission Rate (%) |

|---|---|---|

| Phase II Study | Clofarabine + Ara-C | 46% |

| Retrospective Analysis | Clofarabine vs Fludarabine | Superior outcomes for GCLAC |

Eigenschaften

IUPAC Name |

4-amino-5-chloro-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6+,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFVQBRIYOQFDZ-MNCSTQPFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.